![molecular formula C17H17NO4 B250428 Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MECB is a derivative of benzoic acid and is synthesized through a multistep process.
Applications De Recherche Scientifique
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate has potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. This compound has been found to be non-toxic and safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate in laboratory experiments is its low toxicity and safety profile. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate. One area of research could focus on the development of new drugs based on this compound for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for this compound, with the aim of improving its purity and yield. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential effects on other physiological processes.
Méthodes De Synthèse
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is synthesized through a multistep process that involves the reaction of benzoic acid with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethoxyaniline. The product is then purified through recrystallization to obtain this compound in its pure form.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-15-9-7-14(8-10-15)18-16(19)12-5-4-6-13(11-12)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
MRVDMIKNVQIDSL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


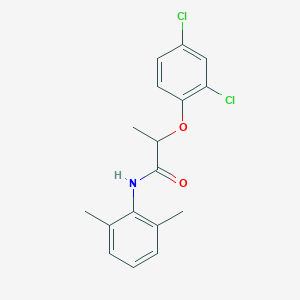
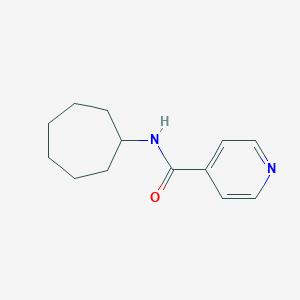
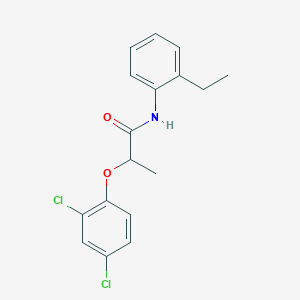
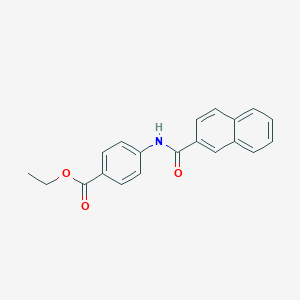
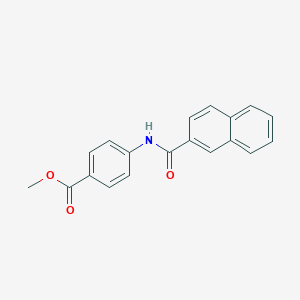
![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
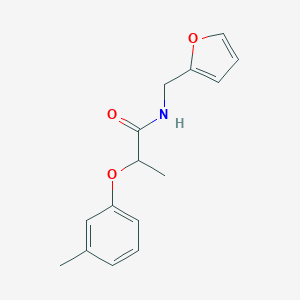

![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
